4-羟基-L-色氨酸

描述

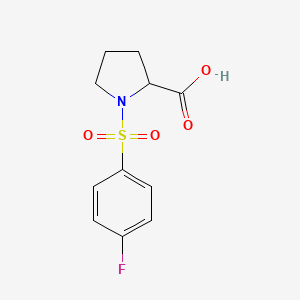

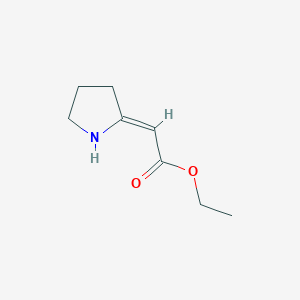

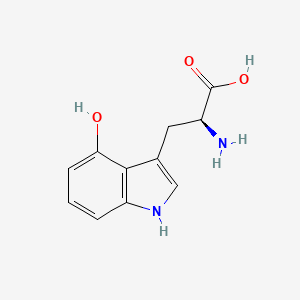

4-Hydroxy-L-tryptophan is a compound with the molecular formula C11H12N2O3 . It has an average mass of 220.225 Da and a monoisotopic mass of 220.084793 Da . It is a brown to dark-brown solid .

Synthesis Analysis

The synthesis of psilocybin from 4-hydroxy-L-tryptophan involves the use of three enzymes . This process sets the stage for bioengineered psilocybin production and/or for analogues that may serve as compelling alternatives to existing synthetic strategies .

Molecular Structure Analysis

4-Hydroxy-L-tryptophan contains a total of 29 bonds, including 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyrrole .

Chemical Reactions Analysis

4-Hydroxy-L-tryptophan is involved in the synthesis of psilocybin, a process that involves three enzymes .

Physical And Chemical Properties Analysis

4-Hydroxy-L-tryptophan is a brown to dark-brown solid . It has a molecular formula of C11H12N2O3, an average mass of 220.225 Da, and a monoisotopic mass of 220.084793 Da .

科学研究应用

Serotonin Precursor

4-Hydroxy-l-tryptophan is a precursor to serotonin . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes. This makes 4-Hydroxy-l-tryptophan an important compound in neuroscience and pharmacology research .

Hydroxylation of Amino Acids

4-Hydroxy-l-tryptophan is involved in the hydroxylation of amino acids, a process that is linked to the catalysis of various biological enzymes . This process increases the variety of amino acid derivatives, making it a significant area of study in biochemistry .

Biocatalytic Synthesis

The high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis for the manufacture of hydroxy amino acids (HAAs) . This method involves transcribing the hydroxylation pathway of various amino acids, including various catalytic enzymes, into Corynebacterium glutamicum or Escherichia coli for heterologous expression .

Mitigation of Lead Effects

An interactive approach of plant growth-promoting rhizobacteria (PGPR) and L-tryptophan can be used to mitigate the lethal effects of lead . This suggests a potential application of 4-Hydroxy-l-tryptophan in environmental science and pollution control .

Fluorescence Quenching

Research has shown that aldehydes can induce quenching of the fluorescence intensity of L-tryptophan . This property can be used in analytical chemistry for the detection and measurement of aldehydes .

Enhancement of l-tryptophan Hydroxylation Activity

Studies have been conducted to enhance the l-tryptophan hydroxylation activity of l-phenylalanine 4-hydroxylase . This research could have implications in the production of certain pharmaceuticals .

作用机制

Target of Action

4-Hydroxy-l-tryptophan (4-HTP) is a naturally occurring amino acid and a metabolic intermediate in the synthesis of serotonin and melatonin . The primary targets of 4-HTP are the serotonin receptors in the brain . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a neurotransmitter that plays a crucial role in mood regulation, appetite, and sleep .

Mode of Action

4-HTP is a precursor to serotonin. It works by increasing the production of serotonin in the brain and central nervous system . This increase in serotonin levels can affect mood, sleep, and appetite . The conversion of 4-HTP to serotonin is a two-step process. First, 4-HTP is decarboxylated to form serotonin. This reaction is catalyzed by the enzyme aromatic-L-amino-acid decarboxylase .

Biochemical Pathways

4-HTP is involved in the serotonin pathway , one of the three main metabolic pathways of tryptophan . The other two pathways are the kynurenine and indole pathways . In the serotonin pathway, tryptophan is first converted into 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase. Then, 5-HTP is decarboxylated to form serotonin . This pathway is influenced by the gut microbiota .

Pharmacokinetics

4-HTP is rapidly absorbed with a maximum concentration time (tmax) of approximately 1.5 hours. It is also rapidly eliminated with a half-life of about 1.5 to 2 hours . Co-administration of a decarboxylase inhibitor can double the half-life of 4-HTP to about 3 to 4 hours and enhance its exposure several-fold, depending on the dosing regimen .

Result of Action

The increase in serotonin production resulting from 4-HTP supplementation can have various effects at the molecular and cellular levels. These effects can include improved mood, reduced appetite, and enhanced sleep quality . Moreover, serotonin is involved in various physiological processes, including the regulation of mood and social behavior, appetite and digestion, sleep, memory, and sexual desire and function .

Action Environment

The action of 4-HTP can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in tryptophan metabolism and can influence the availability of 4-HTP for serotonin synthesis . Additionally, certain environmental stressors can affect serotonin levels and thereby influence the efficacy of 4-HTP .

安全和危害

In case of skin contact with 4-Hydroxy-L-tryptophan, it is recommended to take off immediately all contaminated clothing and rinse skin with water or shower . If inhaled, the victim should be moved into fresh air . If swallowed, the victim should rinse their mouth with water and not induce vomiting .

未来方向

The synthesis of psilocybin from 4-Hydroxy-L-tryptophan sets the stage for bioengineered psilocybin production and/or for analogues that may serve as compelling alternatives to existing synthetic strategies . A shear-responsive hydrogel combined with a supramolecular N-fluorenylmethoxycarbonyl-L-tryptophan network and PAAm/PVA double network provides a novel hydrogel constitution strategy .

属性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHLMQDRPXXYEE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937077 | |

| Record name | 4-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16533-77-0, 25242-90-4 | |

| Record name | 4-Hydroxy-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3422310.png)